Ferric pyrophosphate

概要

説明

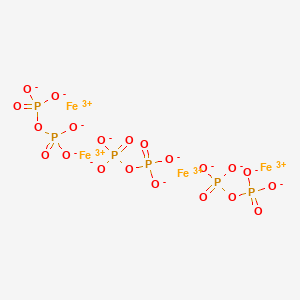

ピロリン酸鉄(III)は、鉄(III)ピロリン酸としても知られており、化学式Fe₄(P₂O₇)₃で表される化合物です。主に鉄欠乏症の治療に使用される鉄の置換製品です。 ピロリン酸鉄(III)は、他の鉄サプリメントと比較して、高い生体利用率と消化器への負担が少ないことで知られています .

2. 製法

合成経路と反応条件: ピロリン酸鉄(III)は、硫酸鉄(III)とピロリン酸四ナトリウムを水溶液中で反応させることで合成できます。 反応は通常、クエン酸二ナトリウムとピロリン酸四ナトリウムの溶液を硫酸鉄(III)溶液に滴下して行われます .

工業生産方法: 工業的には、ピロリン酸鉄(III)は、リチウム源、鉄源、リン源を特定のモル比で混合することで製造されます。 混合物は、ボールミルで粉砕、乾燥、粉砕し、制御された温度と雰囲気下で焼成して最終製品が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Ferric pyrophosphate can be synthesized by reacting ferric sulfate with tetrasodium pyrophosphate in an aqueous solution. The reaction typically involves the dropwise addition of a solution of disodium citrate and tetrasodium pyrophosphate to a ferric sulfate solution .

Industrial Production Methods: In industrial settings, this compound is produced by mixing a lithium source, an iron source, and a phosphorus source in specific molar ratios. The mixture is then ball-milled, dried, ground, and calcined under controlled temperatures and atmospheres to obtain the final product .

化学反応の分析

反応の種類: ピロリン酸鉄(III)は、以下のような様々な化学反応を起こします。

酸化: ピロリン酸鉄(III)は、酸化されてより高い酸化数の化合物を生成します。

還元: より低い酸化数の鉄化合物を生成するように還元できます。

置換: ピロリン酸鉄(III)は、配位子が他の化学基に置換される置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素ガスなどの還元剤が使用されます。

置換: リン酸塩やクエン酸塩などの配位子は、置換反応に一般的に関与しています。

主な生成物:

酸化: より高い酸化数の鉄化合物。

還元: より低い酸化数の鉄化合物。

置換: 様々な鉄-配位子複合体。

科学的研究の応用

Food Fortification

Overview

Ferric pyrophosphate is primarily utilized as an iron fortificant in food products, especially infant cereals and chocolate drinks. Its water-insoluble nature allows it to be added without altering the sensory properties of the food, making it a preferred choice over more soluble iron compounds that may affect taste and color .

Bioavailability Studies

Recent studies have demonstrated that micronized forms of this compound exhibit bioavailability comparable to ferrous sulfate. For instance, a study involving adult women showed no significant difference in iron absorption between meals fortified with micronized this compound and those with ferrous sulfate . The relative bioavailability of this compound was found to be high due to its small particle size, enhancing its solubility in gastric conditions .

Case Study: Nanosizing Effects

A study evaluated nanosized this compound (10–30 nm) as a food fortificant. Results indicated a hemoglobin regeneration efficiency of 103.02% compared to ferrous sulfate, suggesting that nanosizing significantly improves bioavailability without toxicity .

| Study | Formulation | Bioavailability (%) | Notes |

|---|---|---|---|

| Study 1 | Micronized this compound | 3.4 (infant cereal) | Similar absorption to ferrous sulfate |

| Study 2 | Nanosized this compound | 103.02 (relative to ferrous sulfate) | No significant toxicity observed |

Pharmaceutical Applications

Iron Supplementation in Anemia Management

this compound citrate has been investigated for its role in managing anemia, particularly in patients undergoing erythropoiesis-stimulating agent (ESA) therapy. A clinical study showed that integrating this compound citrate with individualized ESA management resulted in improved hemoglobin levels and reduced variability among patients .

Mechanism of Action

this compound enhances iron availability during erythropoiesis, which is crucial for patients with chronic kidney disease who often experience iron deficiency due to dialysis and other factors . The compound's unique mechanism allows for effective iron delivery without the adverse effects commonly associated with traditional iron supplements.

Other Applications

Sodium-Ion Batteries

Emerging research indicates potential applications of this compound in sodium-ion batteries. The compound can be synthesized through a liquid-phase method and mixed with sodium sources, showcasing its versatility beyond biological applications .

作用機序

ピロリン酸鉄(III)の作用機序は、鉄イオンとピロリン酸との間の強い複合体形成に基づいています。この複合体形成は、鉄の生体利用率を高め、消化器系の副作用を軽減します。 ピロリン酸は、トランスフェリンからの鉄の除去を促進し、フェリチンへの鉄の移行を高め、トランスフェリン分子間の鉄の交換を促進します .

類似化合物:

- 硫酸鉄(II)

- グルコン酸鉄(II)

- クエン酸鉄(III)

比較:

- 生体利用率: ピロリン酸鉄(III)は、硫酸鉄(II)などの水溶性鉄化合物と同等の生体利用率を持っています .

- 消化器への影響: ピロリン酸鉄(III)は、硫酸鉄(II)やグルコン酸鉄(II)と比較して、消化器への負担が軽減されます .

- 官能特性: 硫酸鉄(II)とは異なり、ピロリン酸鉄(III)は、強化された食品の味や色を変えません .

ピロリン酸鉄(III)は、高い生体利用率、消化器への負担が少なく、感覚特性を変えずに食品強化に適しているため、際立っています。

類似化合物との比較

- Ferrous sulfate

- Ferrous gluconate

- Ferric citrate

Comparison:

- Bioavailability: Ferric pyrophosphate has comparable bioavailability to water-soluble iron compounds like ferrous sulfate .

- Gastrointestinal Effects: this compound is milder on the gastrointestinal tract compared to ferrous sulfate and ferrous gluconate .

- Organoleptic Properties: Unlike ferrous sulfate, this compound does not alter the taste or color of fortified foods .

This compound stands out due to its high bioavailability, mild gastrointestinal effects, and suitability for food fortification without altering sensory properties.

生物活性

Ferric pyrophosphate (Fe₄O₁₂P₆) is an iron compound that has garnered attention for its potential applications in food fortification and therapeutic settings, particularly in addressing iron deficiency anemia (IDA). This article delves into the biological activity of this compound, focusing on its bioavailability, safety, and efficacy based on recent research findings.

Overview of this compound

This compound is a poorly soluble iron salt that is often used as a food fortificant due to its low sensory impact and stability in various formulations. Despite its advantages, its bioavailability remains a significant concern, especially in comparison to other iron compounds.

Bioavailability and Efficacy

Bioavailability Studies

Recent studies have highlighted the challenges associated with the bioavailability of this compound. A study comparing this compound to other iron compounds such as ferrous sulfate and sodium ferrous citrate found that this compound demonstrated lower hemoglobin regeneration efficiency (HRE) and relative biological value (RBV) compared to ferrous sulfate. Specifically, the RBV for this compound was found to be 0.56, indicating significantly lower efficacy in enhancing iron levels in the body .

In contrast, nanosized this compound showed improved bioavailability. A study indicated that nanoparticles of this compound (10-30 nm) had a relative bioavailability of 103.02% compared to ferrous sulfate, suggesting enhanced absorption characteristics . This improvement is attributed to the increased surface area and solubility of nanosized particles.

Table 1: Comparative Bioavailability of Iron Compounds

| Iron Compound | Relative Biological Value (RBV) | Hemoglobin Regeneration Efficiency (HRE) |

|---|---|---|

| This compound | 0.56 | Lower than ferrous sulfate |

| Nanosized this compound | 1.03 | Higher than conventional forms |

| Ferrous Sulfate | 1.00 | Standard reference |

Safety Profile

The safety of this compound has been evaluated in several studies. Histopathological examinations in animal models have indicated no significant toxicity associated with the nanoparticle form of this compound . However, concerns regarding gastrointestinal effects and potential oxidative stress due to free iron release have been noted .

A comprehensive review by the European Food Safety Authority (EFSA) highlighted that adverse health effects could occur at high doses (>50 mg/day), emphasizing the need for careful dosage considerations when using this compound as a dietary supplement .

Case Studies

Case Study 1: Fortification in Infant Cereals

A study focused on the use of nanosized this compound as a food fortificant in infant cereals demonstrated promising results in combating IDA without adverse sensory effects. The study reported significant improvements in hemoglobin levels among infants consuming fortified cereals over a specified period .

Case Study 2: Therapeutic Applications

this compound citrate has been investigated for its pharmacokinetic properties in patients with chronic kidney disease undergoing hemodialysis. The results indicated effective serum iron management with minimal side effects, supporting its use as a therapeutic agent for managing anemia in this population .

特性

IUPAC Name |

iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNYOZXMIKYPR-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4(P2O7)3, Fe4O21P6 | |

| Record name | iron(III) pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047600 | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |

| Record name | Ferric pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble after treatment with citric acid and sodium hydroxyde | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10058-44-3, 10402-25-2 | |

| Record name | Ferric pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphosphoric acid, iron(3+) salt (3:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrairon tris(pyrophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。